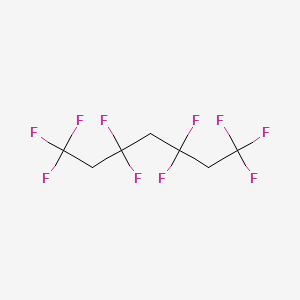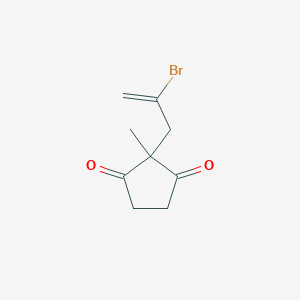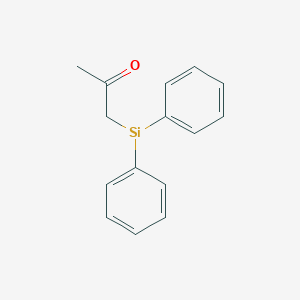![molecular formula C11H20O5 B14270505 Methyl [(2,2,5-trimethyl-1,3-dioxan-5-yl)methoxy]acetate CAS No. 151134-13-3](/img/structure/B14270505.png)
Methyl [(2,2,5-trimethyl-1,3-dioxan-5-yl)methoxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl [(2,2,5-trimethyl-1,3-dioxan-5-yl)methoxy]acetate is an organic compound with a complex structure that includes a dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(2,2,5-trimethyl-1,3-dioxan-5-yl)methoxy]acetate typically involves the reaction of 2,2,5-trimethyl-1,3-dioxane-5-methanol with methyl chloroacetate in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl [(2,2,5-trimethyl-1,3-dioxan-5-yl)methoxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl [(2,2,5-trimethyl-1,3-dioxan-5-yl)methoxy]acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl [(2,2,5-trimethyl-1,3-dioxan-5-yl)methoxy]acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active dioxane moiety, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2,2,5-Trimethyl-1,3-dioxane-5-methanol
- 2,2,5-Trimethyl-1,3-dioxane-4,6-dione
- Methyl 2,2,5-trimethyl-1,3-dioxane-5-carboxylate
Uniqueness
Methyl [(2,2,5-trimethyl-1,3-dioxan-5-yl)methoxy]acetate is unique due to its specific ester linkage and the presence of the dioxane ring This structure imparts distinct chemical properties and reactivity compared to similar compounds
Properties
CAS No. |
151134-13-3 |
|---|---|
Molecular Formula |
C11H20O5 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
methyl 2-[(2,2,5-trimethyl-1,3-dioxan-5-yl)methoxy]acetate |
InChI |
InChI=1S/C11H20O5/c1-10(2)15-7-11(3,8-16-10)6-14-5-9(12)13-4/h5-8H2,1-4H3 |
InChI Key |
AIARCKUKNMECHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(CO1)(C)COCC(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


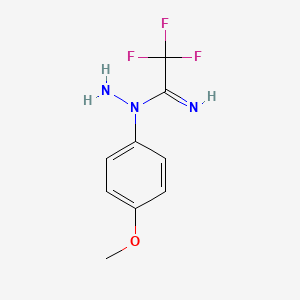
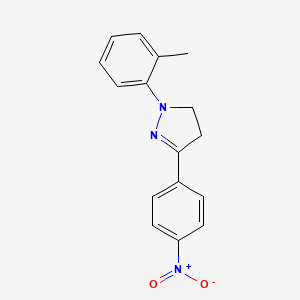
![(2R,4R)-2-[(Benzyloxy)methyl]-1,3-dioxolane-4-carboxylic acid](/img/structure/B14270451.png)
![3-{[(2,6-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}-2,3-dimethylbut-1-en-1-olate](/img/structure/B14270463.png)
![5-chloro-4-(cyclopropanecarbonylamino)-2-methoxy-N-[1-[(3-methylphenyl)methyl]pyrrolidin-3-yl]benzamide](/img/structure/B14270464.png)

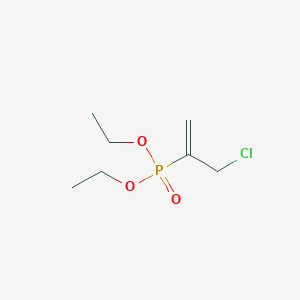
![(1S)-5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14270491.png)
![2-[4-(1-Cyanoethyl)phenoxy]pyridine-3-carboxylic acid](/img/structure/B14270493.png)
![3-[(2-Hydroxyethyl)sulfanyl]-2,3-dihydro-1H-1-benzothiophen-1-one](/img/structure/B14270498.png)

